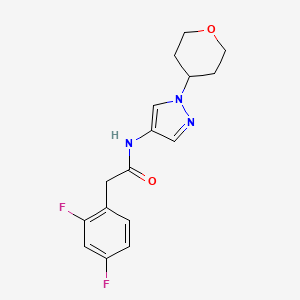

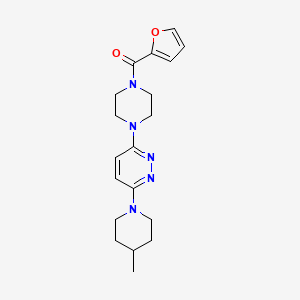

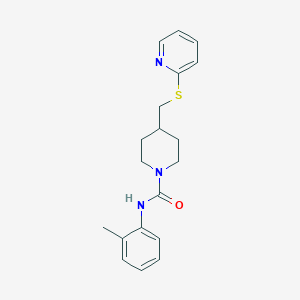

![molecular formula C23H20N2O3 B2510754 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide CAS No. 922030-96-4](/img/structure/B2510754.png)

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a derivative of dibenz[b,f][1,4]oxazepine, which is a seven-membered heterocycle with oxygen and nitrogen atoms. This class of compounds is known for its relevance in pharmaceutical chemistry due to its presence in various therapeutic agents.

Synthesis Analysis

The synthesis of related dibenzoxazepine derivatives involves the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of a base such as NaHCO3, leading to the formation of N-benzoyl-1-iodo-hexahydrocarbazole. This intermediate can undergo further reactions, such as isomerization or interaction with molecular bromine, to yield various hexahydrodibenzoxazepine derivatives . Another approach to synthesizing dibenzoxazepine derivatives is through intramolecular displacement of nitro groups in polynitroaromatic compounds, as demonstrated in the preparation of 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one from N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide .

Molecular Structure Analysis

The molecular structure of dibenzoxazepine derivatives is characterized by a seven-membered ring containing oxygen and nitrogen atoms. The structure of these compounds has been confirmed through various spectroscopic methods, including NOE experiments, which provide information on the spatial arrangement of the atoms within the molecule .

Chemical Reactions Analysis

Dibenzoxazepine derivatives can undergo nucleophilic substitution reactions, where nitro groups are displaced by O- or S-nucleophiles, leading to mono- or bis-substituted products. The reactivity pattern observed indicates that the nitro group in position 3 is displaced first, which contrasts with the reactivity of nitro-substituted benzoannulated five-membered heterocycles . Additionally, N-alkylation reactions can be performed to yield analogues of known drugs, such as the antidepressant Sintamil .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxazepine derivatives are influenced by their molecular structure. The presence of substituents on the dibenzoxazepine core, such as nitro groups or alkyl chains, can affect properties like solubility, melting point, and reactivity. The steric hindrance around the nitro groups, particularly in the peri position, plays a significant role in the chemical behavior of these compounds . The specific properties of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide would depend on the nature of its substituents and their positions on the dibenzoxazepine ring system.

Scientific Research Applications

Chemical Synthesis and Reactions

- Chemical Reactions and Rearrangements : Research into benzodiazepinooxazoles, a related chemical structure, involves exploring reactions and rearrangements that lead to the formation of novel compounds. These studies provide insight into the mechanistic aspects of chemical transformations relevant to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide (Terada, Yabe, Miyadera, & Tachikawa, 1973).

Pharmacological Potential

- Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase : Hydroxylamine and hydroxamic acid derivatives related to dibenzoxepinones have been identified as dual inhibitors with potent topical anti-inflammatory activity. This suggests potential pharmacological applications for similar compounds in treating inflammatory conditions (Hamer, Tegeler, Kurtz, et al., 1996).

Novel Compounds and Therapeutic Leads

- Antitumor Activities : New dihydrodibenzoxepins isolated from natural sources have shown anti-tumor activities against various human tumor cell lines, indicating the potential for developing novel therapeutic agents (Wu, He, & Pan, 2006).

- Synthesis of Analogues : Research into the synthesis of diastereoisomeric forms of similar compounds has implications for the development of new drugs with applications in treating allergies, depression, and histamine-related disorders (Quintero, Palma, Cobo, & Glidewell, 2016).

Mechanistic Insights and Molecular Structure

- Spectroscopic and X-ray Diffraction Studies : Synthesis and studies of novel compounds provide insights into their molecular and supramolecular structures, offering valuable information for the design of new materials with potential applications in nonlinear optical properties and other technological fields (Almansour, Arumugam, Kumar, et al., 2016).

Therapeutic Applications and Neuroprotection

- Neuroprotective Properties : Studies on compounds with structural similarities demonstrate neuroprotective effects in models of Parkinson's disease, highlighting the potential for therapeutic applications in neurodegenerative disorders (Waldmeier, Spooren, & Hengerer, 2000).

properties

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-15-7-10-21-19(13-15)25-23(27)18-14-17(9-11-20(18)28-21)24-22(26)12-8-16-5-3-2-4-6-16/h2-7,9-11,13-14H,8,12H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZOQWQLAWJQQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

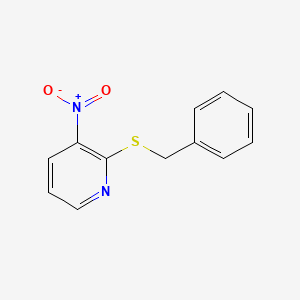

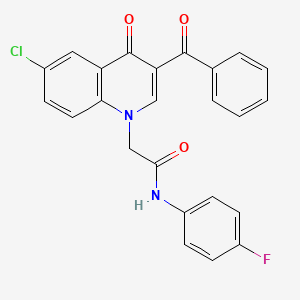

![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)

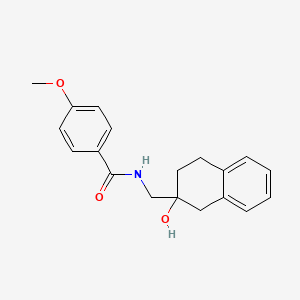

![ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510676.png)

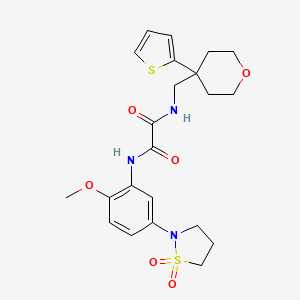

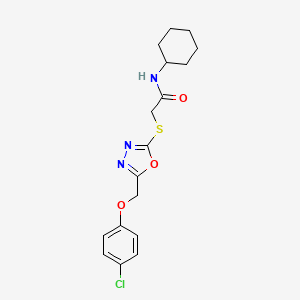

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)

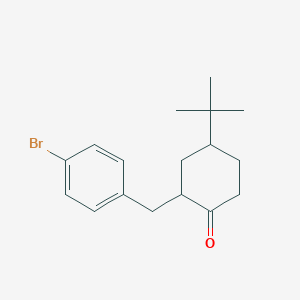

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)